molecular formula C7H12O B14152489 6-Methyl-cyclohex-2-en-1-ol CAS No. 3718-56-7

6-Methyl-cyclohex-2-en-1-ol

Cat. No.: B14152489
CAS No.: 3718-56-7
M. Wt: 112.17 g/mol
InChI Key: IEALXHQYEVTYMO-UHFFFAOYSA-N
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Description

6-Methyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methyl group (-CH3) attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-cyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-cyclohex-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 6-methyl-cyclohex-2-en-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 6-methyl-cyclohexanol using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: 6-Methyl-cyclohex-2-en-1-one or 6-methyl-cyclohex-2-en-1-al.

    Reduction: 6-Methyl-cyclohexanol.

    Substitution: 6-Methyl-cyclohex-2-en-1-yl chloride or bromide.

Scientific Research Applications

6-Methyl-cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-cyclohex-2-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The compound’s biological activity may involve interactions with cellular targets, such as enzymes or receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the hydroxyl group.

    2-Cyclohexen-1-ol: A compound with a hydroxyl group on the cyclohexene ring but without the methyl group.

    Cyclohexanol: A saturated alcohol with a hydroxyl group on the cyclohexane ring.

Uniqueness

6-Methyl-cyclohex-2-en-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

3718-56-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

6-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h3,5-8H,2,4H2,1H3

InChI Key

IEALXHQYEVTYMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CC1O

Origin of Product

United States

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